

6-Chloro-5-fluoroindolin-2-one chemical properties

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Compound of Interest

Compound Name: 6-Chloro-5-fluoroindolin-2-one

Cat. No.: B011622

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An In-Depth Technical Guide to the Chemical Properties and Applications of **6-Chloro-5-fluoroindolin-2-one**

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic importance of halogenated heterocyclic intermediates cannot be overstated. Among these, **6-Chloro-5-fluoroindolin-2-one** (CAS No: 100487-74-9) has emerged as a pivotal building block, prized for its unique electronic properties and versatile reactivity.^{[1][2]} The presence of both chlorine and fluorine atoms on the indolinone core imparts specific steric and electronic characteristics that chemists can exploit to construct complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of **6-Chloro-5-fluoroindolin-2-one**, tailored for researchers, scientists, and professionals in drug development. Its role as a key intermediate in the synthesis of novel therapeutics underscores the growing demand for a stable supply of this high-purity compound.^{[1][2][3]}

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application in synthesis, determining reaction conditions, purification strategies, and handling protocols. **6-Chloro-5-fluoroindolin-2-one** is typically supplied as a light red crystalline powder with a purity of $\geq 98.0\%$, a critical standard for its use in sensitive pharmaceutical synthesis.^[2]

Core Physical and Chemical Data

A summary of the key physicochemical properties is presented below for quick reference. These parameters are essential for designing synthetic routes and for quality control in manufacturing.

Property	Value	Source
CAS Number	100487-74-9	[1] [4]
Molecular Formula	C ₈ H ₅ ClFNO	[4] [5]
Molecular Weight	185.58 g/mol	[5]
Appearance	Light red crystalline powder	[2] [5]
Melting Point	196-206 °C	[2] [5]
Boiling Point	327.2 ± 42.0 °C (at 760 mmHg)	[5]
Density	1.5 ± 0.1 g/cm ³	[5]
Purity (Assay)	≥98.0%	[2]

Spectroscopic Profile

Structural elucidation and confirmation of **6-Chloro-5-fluoroindolin-2-one** rely on standard spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, characterization would invariably involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the arrangement of protons and carbons. For related structures like 6-chloro-5-fluoroindole, ¹H NMR data has been published (¹H NMR (400MHz, CDCl₃): δ 7.40(d, J=10.0Hz, 1H), 6.75(d, J=10.0Hz, 1H), 6.19(s, br, 2H), 4.70(s, 2H)), providing an indication of the expected signals.[\[6\]](#)
- Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) MS would be used to confirm the molecular weight and provide fragmentation patterns that support the

structure. The monoisotopic mass of the related 6-chloro-5-fluoro-1H-indole is 169.00946 Da.[7]

- Infrared (IR) Spectroscopy: This technique would identify key functional groups, such as the C=O stretch of the lactam carbonyl and the N-H stretch.

Synthesis and Manufacturing

The synthesis of substituted indolinones is a well-established field in organic chemistry. For **6-Chloro-5-fluoroindolin-2-one**, a common strategy involves the cyclization of a corresponding substituted phenylacetic acid derivative. A plausible synthetic pathway, adapted from methods for similar halogenated indoles, is outlined below. The starting material, 3-chloro-4-fluoroaniline, is commercially available and serves as a logical precursor.

Proposed Synthetic Workflow

The following multi-step synthesis illustrates a logical approach to producing **6-Chloro-5-fluoroindolin-2-one**. This process is designed to be scalable and efficient, which is crucial for an intermediate intended for industrial use.



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Caption: Proposed synthetic route to **6-Chloro-5-fluoroindolin-2-one**.

Experimental Protocol (Illustrative)

- Step 1: Synthesis of 2-Chloro-2-(3-chloro-4-fluorophenyl)acetic acid. 3-chloro-4-fluoroaniline is first converted to its corresponding diazonium salt, which is then subjected to a Meerwein arylation with acrylic acid, followed by subsequent transformations to yield the phenylacetic acid precursor. Alternative routes, such as those starting from 2,5-dichloronitrobenzene and involving malonate synthesis followed by reduction and cyclization, have also been described for similar oxindoles.[8]

- Step 2: Reductive Cyclization. The substituted phenylacetic acid is then subjected to reductive cyclization. A common method involves using reducing agents like iron in acetic acid or zinc in sulfuric acid.[8] This step simultaneously reduces a nitro group (if present from an alternative synthesis) and facilitates the intramolecular condensation to form the five-membered lactam ring of the indolin-2-one core.
- Purification. The final product is purified by recrystallization or column chromatography to achieve the required high purity ($\geq 98.0\%$) for pharmaceutical applications.[2]

Chemical Reactivity and Stability

The reactivity of **6-Chloro-5-fluoroindolin-2-one** is governed by its functional groups: the lactam, the aromatic ring, and the halogen substituents.

- Lactam Reactivity: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. The adjacent carbonyl group can also undergo various condensation reactions.
- Aromatic Ring: The benzene portion of the indolinone is activated by the secondary amine but deactivated by the electron-withdrawing halogen atoms. The positions of the chloro and fluoro groups direct electrophilic aromatic substitution reactions.
- Stability and Storage: The compound is a stable crystalline powder. For long-term stability, it should be stored in a cool, well-ventilated place, protected from light.[5][9]

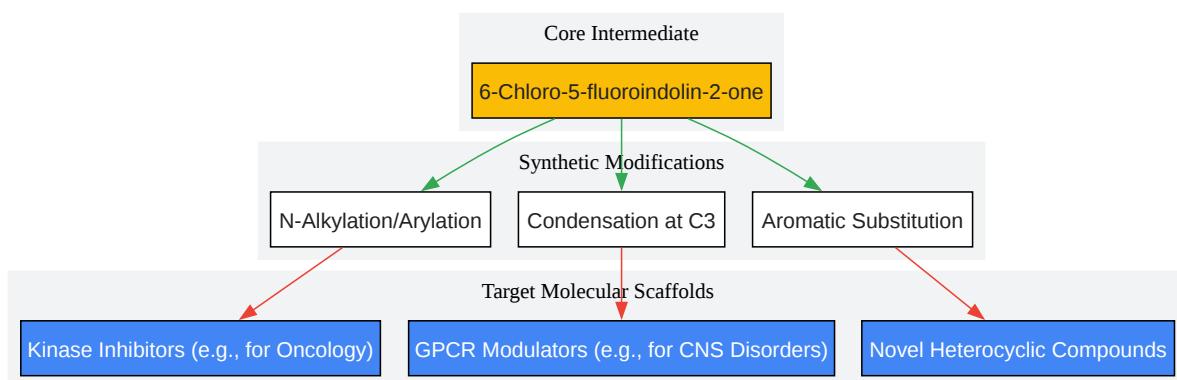
Applications in Drug Discovery and Organic Synthesis

6-Chloro-5-fluoroindolin-2-one is a valuable intermediate primarily because its structure is a common scaffold in a variety of biologically active molecules.[1][2] The chloro and fluoro substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidate, a common strategy in modern drug design.[10][11]

Role as a Pharmaceutical Intermediate

This compound serves as a precursor for a range of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncology and treatments for neurological

disorders.[12] For instance, the related precursor, 6-chloro-5-fluoroindole, is a key intermediate for synthesizing anticancer and weight-reducing medicines, such as 5-HT2C receptor stimulants and glycogen synthase kinase 3 β (GSK-3 β) inhibitors.[6]



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Caption: Versatility of **6-Chloro-5-fluoroindolin-2-one** in synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **6-Chloro-5-fluoroindolin-2-one** is not detailed in the provided search results, data for the structurally similar 6-Chloro-5-fluoro-1H-indole can be used to infer handling precautions.

- GHS Hazard Classification (Inferred):
 - Harmful if swallowed (Acute Toxicity, Oral).[13]
 - Causes skin irritation.[13]
 - Causes serious eye damage/irritation.[13]

- May cause respiratory irritation.[[13](#)]
- Recommended Precautions:
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
 - Handle in a well-ventilated area or a fume hood to avoid inhalation.
 - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[[14](#)]
 - If swallowed, seek immediate medical attention.[[14](#)]

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